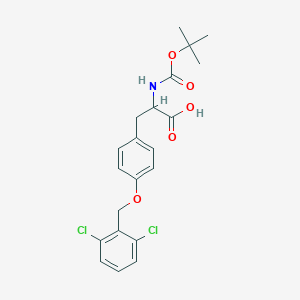

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine

Beschreibung

Historical Context and Development

The synthesis of Boc-Tyr(2,6-Cl₂-Bzl)-OH emerged from advancements in peptide chemistry during the 1960s–1980s. The Boc group, introduced by Merrifield in 1967, revolutionized SPPS by enabling acid-labile α-amino protection. Concurrently, the 2,6-dichlorobenzyl (DCB) group gained prominence as a stable side-chain protector for tyrosine, particularly in sequences requiring selective deprotection under mild acidic conditions.

Synthetic Milestones

- Boc Protection : Merrifield demonstrated the use of di-tert-butyl dicarbonate (Boc anhydride) for amino group protection, enabling orthogonal strategies in peptide assembly.

- DCB Functionalization : The DCB group was developed to address limitations of earlier benzyl protectors (e.g., 2-bromobenzyloxycarbonyl), offering enhanced stability to nucleophilic attack and improved compatibility with Boc chemistry.

- Industrial Optimization : Modern synthesis routes involve sequential protection steps: Boc introduction via di-tert-butyl dicarbonate in basic conditions, followed by DCB benzylation with 2,6-dichlorobenzyl chloride.

Eigenschaften

IUPAC Name |

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODHIGHXRDNRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40298-71-3 | |

| Record name | L-Tyrosine, O-((2,6-dichlorophenyl)methyl)-N-((1,1-dimethylethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040298713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334369 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(tert-butoxy)carbonyl]-O-[(2,6-dichlorophenyl)methyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It is known that this compound is a derivative of l-tyrosine, a key amino acid involved in protein synthesis. The tert-butoxycarbonyl (Boc) group is commonly used to protect the nitrogen atoms of amino acids during peptide synthesis.

Mode of Action

The boc group in the compound can be removed via certain chemical reactions, revealing the active amino acid for interaction with its targets.

Pharmacokinetics

The compound’s molecular weight of 4403 g/mol could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Action Environment

It’s worth noting that the compound has a melting point of 133-135 °c, which could potentially affect its stability under certain conditions.

Biologische Aktivität

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine (O-2,6-DCBL-Tyr) is a synthetic derivative of the amino acid L-tyrosine, characterized by its unique structure which includes a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dichlorobenzyl (DCB) moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C21H23Cl2NO5

- Molecular Weight : 440.3 g/mol

- Purity : Typically around 95%.

The biological activity of O-2,6-DCBL-Tyr is primarily attributed to its role as a building block in peptide synthesis. The Boc group protects the amine functionality at the N-terminus, while the DCB group protects the phenolic hydroxyl group. This selective protection allows for controlled peptide bond formation during solid-phase peptide synthesis (SPPS). Upon cleavage of the DCB group under mild acidic conditions, the free tyrosine hydroxyl group can participate in various biochemical interactions, making it useful for studying protein-protein interactions (PPIs) and neurotransmitter synthesis .

Biological Applications

Case Studies and Research Findings

Several studies have explored the biological activities and applications of O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine:

Study 1: Neurotransmitter Interaction

A study indicated that O-2,6-DCBL-Tyr can interact with specific receptors related to neurotransmission and pain modulation. The compound's ability to enhance ligand binding affinity was measured using fluorescence spectroscopy and mass spectrometry techniques.

Study 2: Peptide Synthesis

In peptide synthesis applications, O-2,6-DCBL-Tyr was utilized as a building block in creating novel peptides with enhanced biological activity. The Boc protecting group was effectively removed under mild conditions, allowing for subsequent reactions that yielded biologically active peptides .

Study 3: Pharmacokinetics

Research is ongoing to assess the pharmacokinetics and bioavailability of O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine. Initial findings suggest that its unique chlorinated structure may confer improved metabolic stability against enzymatic degradation compared to other L-tyrosine derivatives .

Comparative Analysis

To better understand the uniqueness of O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine in comparison to other compounds with similar structures, consider the following table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-tert-butoxycarbonyl-L-tyrosine | Contains only one chlorine atom | Less potent in enhancing opioid receptor activity |

| O-(2,6-dimethylbenzyl)-N-tert-butoxycarbonyl-L-tyrosine | Dimethyl substitutions instead of chlorine | Different metabolic stability |

| N-(tert-butoxycarbonyl)-O-cyclohexyl-L-tyrosine | Cyclohexyl group instead of chlorinated benzene | Variation in hydrophobicity affecting binding |

This table illustrates how the chlorinated structure of O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine may confer distinct biological activities compared to other derivatives of L-tyrosine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the amine functionality while the DCB group protects the phenolic hydroxyl group of the tyrosine residue. This selective protection allows for controlled peptide bond formation.

Key Benefits

- Stability : The Boc group can be removed under mild acidic or basic conditions, facilitating the release of active L-tyrosine for further reactions.

- Controlled Reactions : The DCB group can be cleaved selectively, allowing for the study of protein-protein interactions and other biochemical processes.

Data Table: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Therapeutic Peptides | Used in developing peptides with enhanced biological activity. |

| Protein Interaction Studies | Enables monitoring of protein interactions through fluorescence spectroscopy or mass spectrometry. |

Drug Development

Overview

Research indicates that O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine may have therapeutic applications due to its potential neuroprotective properties and ability to influence neurotransmitter synthesis. It has been explored for enhancing opioid ligands' potency, suggesting a role in pain management therapies.

Case Studies

- Neuroprotective Properties : Studies show that compounds derived from L-tyrosine can enhance neurotransmitter levels, potentially aiding in conditions like depression and anxiety.

- Opioid Ligands : Incorporation of this compound into opioid structures has demonstrated improved binding affinity to receptors involved in pain modulation.

Data Table: Drug Development Applications

| Application Area | Description |

|---|---|

| Pain Management | Enhances ligand binding affinity for opioid receptors. |

| Neurological Disorders | Potential for treating conditions related to neurotransmitter imbalances. |

Bioconjugation

Overview

The compound is also utilized in bioconjugation processes to attach biomolecules to drugs or imaging agents. This application is critical for developing targeted drug delivery systems and diagnostic tools.

Key Benefits

- Targeted Delivery : Enhances the specificity of drug delivery systems by allowing precise attachment of therapeutic agents to target cells.

- Improved Diagnostics : Facilitates the development of imaging agents that can selectively bind to disease markers.

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Attaches biomolecules to enhance specificity and efficacy. |

| Diagnostic Tools | Develops imaging agents for better disease detection. |

Research in Neuroscience

Overview

Due to its structural characteristics, O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine is a candidate for studying neurotransmitter interactions and understanding various neurological disorders.

Key Insights

- Receptor Interactions : The compound's ability to modulate receptor interactions makes it valuable in pharmacological research focused on developing treatments for neurological disorders.

Data Table: Neuroscience Research Applications

| Application Area | Description |

|---|---|

| Neurotransmitter Studies | Investigates interactions affecting mood and cognition. |

| Neurological Disorder Research | Aids in understanding mechanisms underlying diseases like Parkinson's and Alzheimer's. |

Analyse Chemischer Reaktionen

Deprotection Reactions

The tert-butoxycarbonyl (Boc) and 2,6-dichlorobenzyl (DCB) protecting groups in O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine undergo selective cleavage under specific conditions:

- The Boc group is cleaved via TFA in dichloromethane (1–2 h, 25°C) , yielding the primary amine for subsequent peptide bond formation .

- The DCB group requires anhydrous hydrogen fluoride (HF) with p-cresol (0°C, 1–2 h) for cleavage without O→C rearrangement .

Substitution Reactions

The chlorine atoms on the benzyl group participate in nucleophilic aromatic substitution:

- Substitution at the 2,6-positions is sterically hindered, requiring elevated temperatures (80–100°C) for completion .

Oxidation and Reduction

The phenolic hydroxyl group (after DCB cleavage) and aromatic ring undergo redox transformations:

- KMnO₄ oxidation yields quinones, which are electrophilic and useful for crosslinking studies.

Comparative Reactivity with Tyrosine Derivatives

The 2,6-dichlorobenzyl substitution confers distinct reactivity compared to other protected tyrosine analogs:

| Compound | Protecting Groups | Stability in TFA | Cleavage Conditions | Unique Reactivity |

|---|---|---|---|---|

| N-Boc-O-cyclohexyl-L-tyrosine | Boc, cyclohexyl | Stable | HF/p-cresol | Enhanced hydrophobicity |

| N-Boc-O-(2-bromobenzyl)-L-tyrosine | Boc, 2-bromobenzyl | Partially stable | H₂/Pd-C | Bromine allows cross-coupling reactions |

| O-2,6-DCBL-N-Boc-L-tyrosine | Boc, 2,6-dichlorobenzyl | Stable | HF/p-cresol | Resists racemization during SPPS |

- The 2,6-dichloro substitution prevents racemization during peptide elongation, a common issue with less hindered analogs .

Synthetic Pathways

A optimized route for large-scale production involves:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Protecting Group Effects on Reactivity and Stability

The choice of protective groups significantly impacts reactivity, solubility, and stability. Below is a comparison with other tyrosine derivatives:

Table 1: Key Differences in Protective Groups and Properties

*Estimated based on analogous tyrosine derivatives.

- Steric Hindrance : The bulky dichlorobenzyl group may impede access to reactive sites, contrasting with smaller groups like methyl or acyl, which favor neighboring group participation in reactions such as glycosylation .

- Deprotection Conditions : Dichlorobenzyl groups typically require stronger acidic or reductive conditions for removal compared to labile acyl groups, which can be cleaved under mild basic conditions.

Reactivity in Peptide and Glycosylation Reactions

- Peptide Synthesis : The BOC group in O-2,6-Dichlorobenzyl-N-BOC-L-tyrosine is selectively cleaved under acidic conditions, making it compatible with solid-phase peptide synthesis (SPPS). In contrast, benzyloxycarbonyl (Z) or fluorenylmethyloxycarbonyl (Fmoc) groups require different deprotection strategies (e.g., catalytic hydrogenation for Z, piperidine for Fmoc).

- Glycosylation Efficiency: Super-armed glycosyl donors with O-2 acyl groups (e.g., acetyl) stabilize oxacarbenium ions via neighboring group participation, enabling high 1,2-trans selectivity .

Q & A

Basic: What are the established synthetic routes for O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine?

Answer:

The compound is synthesized via sequential protection of L-tyrosine. First, the tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride or Boc-Cl in the presence of a base (e.g., Na₂CO₃). The 2,6-dichlorobenzyl group is then added via alkylation with 2,6-dichlorobenzyl bromide under acidic conditions. Key steps include pH control (pH 8–9 for Boc protection) and TLC monitoring to confirm intermediate formation . Purification typically involves recrystallization or column chromatography using ethyl acetate/hexane mixtures.

Basic: How is the purity of O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine assessed?

Answer:

Purity is validated using:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- NMR : ¹H/¹³C NMR to verify absence of unreacted intermediates (e.g., unmodified tyrosine or Boc-protected intermediates).

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation (expected [M+H]⁺ for C₂₁H₂₃Cl₂NO₅: 440.32 g/mol) .

Basic: What are the critical storage conditions for this compound?

Answer:

Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation. Solutions in DMF or DCM should be used immediately to prevent racemization .

Advanced: How to resolve contradictions in NMR data due to diastereomeric impurities?

Answer:

Diastereomers from incomplete benzylation or racemization can cause split signals. Strategies include:

- Chiral HPLC : Use Chiralpak® columns (e.g., IA/IB) with hexane/isopropanol gradients.

- 2D NMR (COSY, HSQC) : Assign signals by correlating ¹H-¹³C couplings and compare with literature values (e.g., Boc-protected tyrosine derivatives ).

- DEPT-135 : Differentiate CH₂/CH₃ groups from quaternary carbons, particularly around the dichlorobenzyl moiety .

Advanced: How to optimize coupling efficiency in peptide synthesis using this derivative?

Answer:

The steric bulk of the 2,6-dichlorobenzyl group can hinder coupling. Mitigation strategies:

- Activating Agents : Use HATU or PyBOP instead of DCC/HOBt to enhance reactivity.

- Solvent Optimization : High-polarity solvents (DMF or NMP) improve solubility.

- Temperature : Perform couplings at 0–4°C to reduce racemization .

Advanced: How to troubleshoot low yields during Boc deprotection?

Answer:

Boc removal requires acidic conditions (e.g., TFA/DCM, 1:1 v/v). Low yields may arise from:

- Incomplete Deprotection : Extend reaction time (2–4 hours) and confirm via ninhydrin test.

- Side Reactions : Add scavengers (e.g., triisopropylsilane) to prevent carbocation formation from the tert-butyl group .

Basic: What analytical techniques confirm the regioselectivity of the 2,6-dichlorobenzyl group?

Answer:

- NOESY NMR : Correlate aromatic protons of the benzyl group with the tyrosine β-protons.

- X-ray Crystallography : Resolve spatial arrangement of substituents (if crystals are obtainable) .

Advanced: How to address discrepancies in melting point data across studies?

Answer:

Variations arise from polymorphic forms or residual solvents. Standardize by:

- Recrystallization : Use a single solvent system (e.g., ethyl acetate/hexane).

- DSC/TGA : Measure thermal behavior to identify polymorphs .

Basic: What are the key applications of this compound in peptide research?

Answer:

It serves as a protected tyrosine derivative for:

- Solid-Phase Peptide Synthesis (SPPS) : Enables incorporation of tyrosine without side-chain interference.

- Glycopeptide Studies : The dichlorobenzyl group resists acidic conditions during glycosylation .

Advanced: How to analyze byproducts from incomplete protection reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.